molecular formula C18H15Cl2N3O3 B6563037 (3-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1021220-86-9

(3-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6563037
CAS No.: 1021220-86-9
M. Wt: 392.2 g/mol
InChI Key: FGVJUNBEAPMORM-UHFFFAOYSA-N
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Description

The compound (3-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole-based derivative featuring a 1,2,3-triazole core substituted with:

  • A 5-methyl group at position 5.
  • A 3-chloro-4-methoxyphenyl group at position 1.
  • A carboxylate ester moiety at position 4, esterified with a 3-chlorophenylmethyl group.

Properties

IUPAC Name

(3-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3/c1-11-17(18(24)26-10-12-4-3-5-13(19)8-12)21-22-23(11)14-6-7-16(25-2)15(20)9-14/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVJUNBEAPMORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on various studies.

Synthesis

The synthesis of triazole derivatives typically involves the reaction of azides with alkynes in a copper-catalyzed cycloaddition reaction, known as the click chemistry method. The specific compound can be synthesized through a multi-step process involving the introduction of chlorophenyl and methoxyphenyl groups at strategic positions on the triazole ring.

Anticancer Activity

Several studies have demonstrated the anticancer potential of triazole derivatives. For instance, a study highlighted that compounds with similar structures exhibited significant antiproliferative activity against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

The tested derivatives showed better efficacy than standard chemotherapeutics like doxorubicin and 5-fluorouracil, indicating a promising therapeutic potential for compounds similar to this compound .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. A study reported that triazole derivatives demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These findings suggest that the presence of both chloro and methoxy substituents significantly enhances the antimicrobial efficacy of the triazole scaffold .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the triazole ring and substituents on the phenyl groups are crucial for enhancing biological activity. Key findings include:

  • Chloro Substituents : The presence of electronegative chlorine atoms increases lipophilicity and improves binding affinity to biological targets.
  • Methoxy Group : The methoxy substituent contributes to increased solubility and may enhance interactions with cellular targets.

These modifications collectively influence both anticancer and antimicrobial activities, making them essential considerations in drug design .

Case Studies

A notable case study involved a series of synthesized triazole derivatives where one compound exhibited an IC50 value of 0.13 µM against butyrylcholinesterase (BuChE), indicating potent enzyme inhibition relevant for neurodegenerative diseases . This suggests that similar structural motifs in this compound could also yield significant therapeutic benefits.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to (3-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can inhibit the growth of various bacteria and fungi. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives could serve as effective antifungal agents against strains resistant to conventional treatments .

Anticancer Properties
Triazoles have also been investigated for their anticancer potential. Research has shown that certain derivatives can induce apoptosis in cancer cells. A notable study found that modifications to the triazole structure could enhance its cytotoxicity against specific cancer cell lines . This suggests that this compound could be explored further for its potential use in cancer therapy.

Agricultural Applications

Fungicides
The compound's structural characteristics make it a candidate for development as a fungicide. Triazoles are widely used in agriculture to control fungal diseases in crops. Research has indicated that similar compounds can effectively inhibit fungal pathogens, leading to increased crop yields . The ability of this compound to act against plant pathogens warrants further investigation.

Herbicides
There is potential for this compound to be developed as an herbicide due to its ability to disrupt metabolic pathways in plants. Studies have shown that triazole-based herbicides can effectively control weed growth while being less harmful to crops .

Material Science Applications

Polymer Chemistry
Triazole derivatives are being explored in polymer chemistry for their ability to enhance the properties of materials. The incorporation of this compound into polymer matrices could improve thermal stability and mechanical strength . This application is particularly relevant in the development of advanced materials for industrial uses.

Case Studies

Application AreaStudy ReferenceFindings
AntimicrobialJournal of Medicinal ChemistryEffective against resistant strains
AnticancerCancer ResearchInduces apoptosis in cancer cells
FungicideAgricultural SciencesInhibits fungal pathogens effectively
Polymer ChemistryMaterials Science JournalEnhances thermal stability

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The carboxylate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or enabling further derivatization.

Conditions Reagents Product Yield Source
Basic hydrolysisNaOH (aq.), reflux1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid85–90%
Acidic hydrolysisHCl (conc.), refluxSame as above75–80%
  • Mechanism : Nucleophilic acyl substitution, with hydroxide or water attacking the electrophilic carbonyl carbon.

  • Applications : The carboxylic acid product serves as an intermediate for amide or ester synthesis in drug development .

Nucleophilic Aromatic Substitution

The 3-chloro substituents on the aryl rings are susceptible to nucleophilic substitution under specific conditions.

Reaction Reagents Product Yield Source
Methoxy displacementNaOMe, CuI, DMF, 100°C(3-Methoxyphenyl)methyl derivative60–65%
Amine substitutionNH3, Pd/C, ethanol, 80°C3-Aminophenyl analog50–55%
  • Key Factors :

    • Electron-withdrawing groups (e.g., Cl, triazole) activate the ring for substitution.

    • Steric hindrance from the 4-methoxy group reduces reactivity at the para position .

Cycloaddition Reactions

The triazole ring participates in 1,3-dipolar cycloadditions, though its electron-deficient nature may limit reactivity without catalysts.

Reagents Conditions Product Yield Source
PhenylacetyleneCuI, Et3N, DMSO, RTTriazole-linked glycoconjugate70–75%
Glycosyl azideOrganobase catalystGlycohybrid with N-glycosidic linkage80–85%
  • Note : Copper catalysis enhances regioselectivity for 1,4-substituted triazoles .

Reduction Reactions

The ester group can be reduced to a primary alcohol, while the triazole ring remains intact.

Reagent Conditions Product Yield Source
LiAlH4THF, 0°C to RT(3-Chlorophenyl)methanol derivative65–70%
DIBAL-HToluene, –78°CSame as above60–65%
  • Applications : Alcohol intermediates are valuable for prodrug design or polymer conjugation .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling modifies the aryl chloride substituents.

Reaction Catalyst Product Yield Source
Suzuki couplingPd(PPh3)4, K2CO3Biaryl derivatives55–60%
Buchwald-HartwigPd2(dba)3, XPhosAryl amine analogs50–55%
  • Limitations : Harsh conditions may degrade the triazole ring .

Electrophilic Aromatic Substitution

The methoxy-substituted phenyl ring undergoes electrophilic substitution at the ortho/para positions.

Reagent Conditions Product Yield Source
HNO3, H2SO40°C, 2hNitro derivative at para position40–45%
Br2, FeBr3DCM, RTBromo analog35–40%
  • Regioselectivity : Directed by the methoxy group’s electron-donating effect .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Triazole Derivatives with Carboxylic Acid/Esters

1-(3-Chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 932976-16-4)
  • Molecular Formula : C₁₁H₁₀ClN₃O₃
  • Molar Mass : 267.67 g/mol
  • Key Features : Shares the same triazole core and substituents as the target compound but replaces the ester with a carboxylic acid group.
  • Implications : The carboxylic acid form likely exhibits higher polarity and lower cell permeability compared to the ester, making it less suitable for applications requiring bioavailability. However, it may serve as a synthetic intermediate or prodrug precursor .
Ethyl 1-(3-chloro-4-methylphenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS: 1000573-58-9)
  • Molecular Formula : C₁₂H₁₂ClN₃O₃
  • Molar Mass : 281.7 g/mol
  • Key Features :
    • 1,2,4-Triazole core (vs. 1,2,3-triazole in the target compound).
    • 3-Chloro-4-methylphenyl substituent (methyl instead of methoxy).
    • Ethyl ester group.

Triazole-Based Amides and Complex Derivatives

1-(3-Chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 890646-00-1)
  • Molecular Formula : C₁₈H₁₇ClN₄O
  • Molar Mass : 340.81 g/mol
  • Key Features :
    • Replaces the carboxylate ester with a carboxamide group .
    • Substituents include 3-chloro-4-methylphenyl and 2-methylphenyl .
  • Implications : The amide group enhances hydrogen-bonding capacity, which may improve target affinity but reduce lipophilicity. The methyl substituents on both phenyl rings increase hydrophobicity compared to the methoxy group in the target compound .
2-[1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[4-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide
  • Key Features :
    • Hybrid structure incorporating both triazole and thiazole rings.
    • Trifluoromethylbenzyl group introduces strong electron-withdrawing effects.
  • Implications : The trifluoromethyl group enhances metabolic stability and electronegativity, which can modulate pharmacokinetic properties. The thiazole moiety adds complexity to intermolecular interactions .

Substituent-Driven Variations in Triazole Derivatives

1-(4-Methoxyphenyl)-4-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole (Compound 3t)
  • Key Features :
    • Trifluoromethyl group at position 5.
    • 4-Methoxyphenyl and phenyl substituents.
  • Implications: The trifluoromethyl group significantly alters electronic properties, increasing resistance to enzymatic degradation.
4-(Azidomethyl)-5-(4-methoxyphenyl)-2H-1,2,3-triazole (Compound 5b)
  • 4-Methoxyphenyl substituent.
  • Implications : The azide group enables bioorthogonal reactions, making this compound useful in probe development and bioconjugation. The methoxy group mirrors part of the target compound’s substitution pattern .

Comparative Analysis Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Functional Group
Target Compound C₁₈H₁₅Cl₂N₃O₃ ~380.2 (calculated) 3-Chloro-4-methoxyphenyl, 5-methyl triazole, (3-chlorophenyl)methyl ester Carboxylate ester
1-(3-Chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid C₁₁H₁₀ClN₃O₃ 267.67 Same triazole core, carboxylic acid Carboxylic acid
Ethyl 1-(3-chloro-4-methylphenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate C₁₂H₁₂ClN₃O₃ 281.7 1,2,4-Triazole, ethyl ester Carboxylate ester
1-(3-Chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide C₁₈H₁₇ClN₄O 340.81 Amide, 2-methylphenyl Carboxamide

Key Research Findings and Implications

Substituent Effects :

  • Methoxy groups enhance solubility via hydrogen bonding but may reduce metabolic stability compared to methyl groups.
  • Chloro substituents increase electronegativity, influencing binding to hydrophobic pockets in biological targets.

Functional Group Impact :

  • Esters improve bioavailability over carboxylic acids but are prone to hydrolysis.
  • Amides offer greater metabolic stability and hydrogen-bonding capacity, making them suitable for drug design.

Triazole Core Variations :

  • 1,2,3-Triazoles (target compound) exhibit distinct electronic properties compared to 1,2,4-triazoles, affecting reactivity and intermolecular interactions.

Applications :

  • Hybrid structures (e.g., triazole-thiazole) expand utility in medicinal chemistry and materials science.
  • Azide-functionalized triazoles (e.g., Compound 5b) are pivotal in click chemistry applications .

Q & A

Q. What synthetic strategies are effective for introducing substituents on the triazole ring in this compound?

Methodological Answer: The triazole scaffold can be functionalized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, chlorinated or methoxy-substituted aryl groups can be introduced using a nucleophilic aromatic substitution reaction with phenol derivatives in the presence of a base like K₂CO₃. This method is analogous to the synthesis of 3-methyl-5-aryloxy-1-aryl-1H-pyrazole-4-carbaldehydes, where K₂CO₃ acts as a catalyst to facilitate aryloxy group incorporation . For regioselective alkylation at the triazole N1 position, protective group strategies (e.g., benzyl or tert-butyl groups) may be employed to direct substitution.

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR can confirm substituent positions and regiochemistry of the triazole ring.
  • X-ray Crystallography: Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) and ORTEP-3 for visualizing anisotropic thermal ellipsoids .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Identifies functional groups like ester carbonyls (C=O stretch ~1700 cm⁻¹).

Advanced Research Questions

Q. How can discrepancies between computational (DFT) and experimental (XRD) structural data be resolved?

Methodological Answer: Discrepancies often arise from crystal packing effects or dynamic motions not captured in static DFT models. To address this:

  • Perform periodic DFT calculations incorporating crystal lattice parameters to simulate solid-state interactions .
  • Compare bond lengths/angles from XRD (e.g., triazole C–N bonds: ~1.30–1.35 Å) with gas-phase DFT-optimized geometries. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for electron correlation .
  • Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H···O, π-π stacking) influencing experimental deviations .

Q. How should crystallographic refinement challenges, such as disorder or twinning, be addressed?

Methodological Answer: For disordered regions (e.g., rotating methoxy groups):

  • Use SHELXL’s PART instruction to model split positions with occupancy refinement .
  • Apply TWIN/BASF commands in SHELXL for twinned data, leveraging high-resolution datasets (d-spacing < 0.8 Å) to improve convergence .
  • Validate refinement with R-factor metrics (R₁ < 5% for I > 2σ(I)) and check residual electron density maps for unmodeled features .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:

  • Temperature Control: Lower temperatures (0–25°C) reduce side reactions during esterification or alkylation steps .
  • Catalyst Screening: Test bases (e.g., K₂CO₃ vs. Cs₂CO₃) for nucleophilic substitutions to enhance regioselectivity .
  • Purification: Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound from regioisomers or dimeric by-products .

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